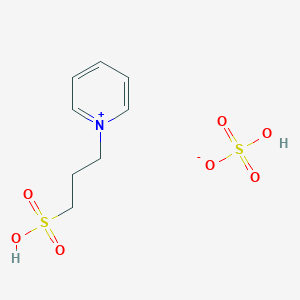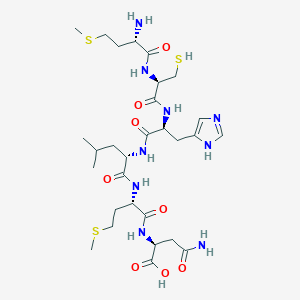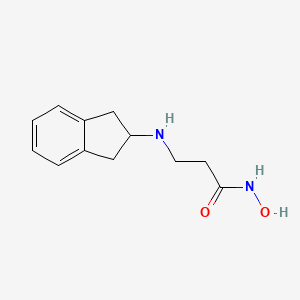![molecular formula C12H11NO4 B14195777 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-18-8](/img/structure/B14195777.png)
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is a compound that features a benzoic acid moiety linked to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. One common method includes the radical halogenation of a precursor compound using N-bromosuccinimide (NBS) as the bromine source . This is followed by a nucleophilic substitution reaction where the brominated intermediate is treated with methanol in the presence of a base such as potassium hydroxide (KOH) to introduce the methoxymethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of scalable reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like methanol in the presence of a base (e.g., KOH) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways. The benzoic acid moiety can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid
- 4-(5-(Trifluoromethyl)isoxazol-3-yl)benzoic acid
- 4-[5-(phenylsulfanylmethyl)-1,2-oxazol-3-yl]benzoic acid
- 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid
Uniqueness
4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
835594-18-8 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-7-10-6-11(13-17-10)8-2-4-9(5-3-8)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
JJXIMQTZVMGMCL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)
![{2-[(4-Chlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14195707.png)


![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)





![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
